molecular formula C14H15BrClNO6 B009658 5-Bromo-4-chloro-3-indolyl a-D-glucopyranoside CAS No. 108789-36-2

5-Bromo-4-chloro-3-indolyl a-D-glucopyranoside

Cat. No.: B009658
CAS No.: 108789-36-2
M. Wt: 408.63 g/mol
InChI Key: OPIFSICVWOWJMJ-HRNXZZBMSA-N
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Description

5-Bromo-4-chloro-3-indolyl α-D-glucopyranoside (CAS 108789-36-2 or 15548-60-4) is a chromogenic substrate widely used in biochemical assays to detect α-D-glucosidase activity. Upon enzymatic hydrolysis, the indolyl moiety is cleaved, producing an insoluble blue precipitate, enabling visual or spectrophotometric detection .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tianeptine sodium involves several steps. One common method includes the preparation of an intermediate, 3,11-dichloro-6,11-dihydro-6-methyl-dibenzo[c,f][1,2]thiazepine-5,5-dioxide. This intermediate is prepared by adding 3-chloro-6,11-dihydro-6-methyl-dibenzo[c,f][1,2]thiazepine-11-alcohol-5,5-dioxide to an organic solvent, followed by the addition of a chloro-substituted reagent. The mixture is heated to reflux, cooled, filtered, and dried .

Industrial Production Methods: In industrial settings, tianeptine sodium is produced by dissolving tianeptine acid in deionized water, followed by the addition of aqueous sodium hydroxide solution. The mixture is stirred, heated, and filtered to obtain tianeptine sodium as a white powder .

Chemical Reactions Analysis

Types of Reactions: Tianeptine sodium undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Involves the use of oxidizing agents such as hydrogen peroxide.

    Reduction: Typically employs reducing agents like sodium borohydride.

    Substitution: Utilizes reagents such as halogens for chloro-substitution reactions.

Major Products: The major products formed from these reactions include various derivatives of tianeptine, such as those with modified aromatic rings or altered side chains .

Scientific Research Applications

Chromogenic Substrate for Enzymes

X-Gluc acts as a chromogenic substrate primarily for the enzyme β-glucuronidase (GUS) and α-glucosidase. Upon hydrolysis by these enzymes, it produces an intense blue precipitate, facilitating the identification of organisms that express these enzymes.

Microbiological Identification

X-Gluc is used in microbiological culture media for detecting α-glucosidase-positive organisms. It is particularly effective in identifying specific strains of bacteria such as Escherichia coli and Enterobacter sakazakii . The compound's ability to yield a visible color change makes it a valuable tool for rapid screening in clinical and environmental microbiology.

Histochemical Applications

In histochemistry, X-Gluc is employed to visualize the presence of α-D-glucosidases in tissue samples. It has been shown to be an effective substrate for demonstrating enzyme activity in situ, allowing researchers to study enzyme localization within cells and tissues .

Transgenic Plant Research

X-Gluc serves as a reporter gene marker in transgenic plants, particularly for GUS gene fusions. It aids in the screening of genetically modified organisms by indicating successful gene expression through colorimetric changes .

Data Table: Applications Summary

Application AreaDescriptionKey Organisms/Enzymes
Chromogenic SubstrateProduces blue precipitate upon enzymatic actionβ-glucuronidase, α-glucosidase
Microbiological IdentificationRapid identification of specific bacterial strainsE. coli, Enterobacter sakazakii
Histochemical DetectionVisualization of enzyme activity in tissue samplesα-D-glucosidases
Transgenic Plant ResearchReporter gene marker for GUS fusionsVarious transgenic plants

Case Study 1: Identification of Escherichia coli

In a study published in Applied and Environmental Microbiology, researchers utilized X-Gluc for the rapid identification of E. coli strains from environmental samples. The study demonstrated that X-Gluc could differentiate between pathogenic and non-pathogenic strains based on enzymatic activity, highlighting its potential for environmental monitoring .

Case Study 2: Histochemical Analysis

Another significant application was reported in Histochemistry, where X-Gluc was used to investigate the distribution of α-D-glucosidases in human tissues. The results indicated distinct patterns of enzyme activity that correlated with specific pathological conditions, emphasizing the compound's utility in clinical diagnostics .

Mechanism of Action

Tianeptine sodium exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula: C₁₄H₁₅BrClNO₆
  • Molecular Weight : 408.63 g/mol
  • Melting Point : 243°C (TCI America)
  • Storage : Recommended at -20°C to maintain stability .

Comparison with Structurally Similar Chromogenic Substrates

Structural and Functional Overview

The compound belongs to the 5-bromo-4-chloro-3-indolyl glycoside family , where the sugar moiety determines enzyme specificity. Below is a comparative analysis with key analogs:

Compound Name Target Enzyme Sugar Type Molecular Weight (g/mol) Key Applications References
5-Bromo-4-chloro-3-indolyl α-D-glucopyranoside (X-Glu) α-D-glucosidase α-D-glucose 408.63 Detection of cellulolytic bacteria; food safety testing
5-Bromo-4-chloro-3-indolyl β-D-glucopyranoside (X-Glc) β-D-glucosidase β-D-glucose 408.63 Plant biochemistry; fungal enzyme assays
5-Bromo-4-chloro-3-indolyl β-D-galactopyranoside (X-Gal) β-D-galactosidase β-D-galactose 408.63 Water quality monitoring (e.g., Aeromonas detection); E. coli identification
5-Bromo-4-chloro-3-indolyl β-D-cellobioside (X-Cell) Cellobiohydrolase β-D-cellobiose 535.07 Lignocellulose degradation studies; cellulase activity profiling
5-Bromo-4-chloro-3-indolyl α-D-mannopyranoside (X-Man) α-D-mannosidase α-D-mannose 408.63 Glycoprotein processing assays; diagnostic kits

Key Differentiators

Enzyme Specificity: X-Glu targets α-glucosidase, critical for starch and glycogen metabolism, while X-Gal detects β-galactosidase, a marker for coliform bacteria . X-Cell’s cellobiose structure makes it specific for cellobiohydrolases, unlike monosaccharide-based analogs like X-Glu or X-Gal .

Detection Sensitivity :

  • X-Gal produces blue colonies in Aeromonas hydrophila at lower concentrations than traditional media like m-Endo agar .
  • X-Glu exhibits superior stability in halotolerant environments, making it ideal for marine microbiological studies .

Synthetic Complexity :

  • X-Glu synthesis involves brominated glucose or trichloroacetonitrile methods , whereas X-Gal requires galactose-specific protecting groups, increasing production costs .

Research Findings and Industrial Relevance

Microbial Enzyme Profiling

  • In lignocellulose-degrading consortia, X-Glu, X-Cell, and X-Man were used to map α-glucosidase, cellobiohydrolase, and α-mannosidase activities, respectively, revealing synergistic enzyme interactions .
  • X-Gal detected β-galactosidase-positive Aeromonas in 18% of chlorinated water samples missed by conventional coliform tests, highlighting its diagnostic superiority .

Commercial Availability and Pricing

  • X-Glu : €99.18–€110.20 per 100 mg (Carl Roth) .
  • X-Gal : €3,690 per 500 mg (TCI America) .
  • X-Cell : €7,613 per 25 mg (Specialty Suppliers) .

Biological Activity

5-Bromo-4-chloro-3-indolyl α-D-glucopyranoside, commonly referred to as X-Glc, is a synthetic compound widely utilized in microbiological research due to its chromogenic properties. This compound serves as a substrate for various enzymes, particularly α-D-glucosidases, and has significant applications in the differentiation of bacterial species based on their metabolic capabilities. This article explores the biological activity of X-Glc, highlighting its mechanisms, applications, and relevant studies.

PropertyValue
Molecular FormulaC₁₄H₁₅BrClNO₆
Molecular Weight407.622 g/mol
Melting Point249-251 °C
SolubilityDMF: 50 mg/mL
Density1.882 g/cm³

X-Glc acts as a chromogenic substrate for β-D-glucosidase and α-D-glucosidase enzymes. Upon hydrolysis by these enzymes, X-Glc produces a blue indigo dye, which can be visually detected. This property allows for the selective identification of certain bacteria based on their enzymatic activity. For instance, bacteria that express α-D-glucosidase will produce blue-green colonies when cultured on media containing X-Glc.

Applications in Microbiology

  • Differentiation of Bacterial Species :
    • X-Glc is particularly useful in differentiating Enterobacteriaceae and other related bacteria. For example, it has been employed to identify Escherichia coli and Staphylococcus aureus in various samples by observing the color change in cultures .
  • Detection of Enzymatic Activity :
    • The compound is used to assess the presence of α-D-glucosidases in microbial samples. In histochemical studies, it has shown effectiveness in localizing enzyme activity within tissues .
  • Chromogenic Media Development :
    • X-Glc is incorporated into selective media formulations to enhance the detection of pathogenic microorganisms in food safety and clinical diagnostics .

Study 1: Detection of Enterobacter sakazakii

In a study by Lehner et al. (2006), X-Glc was utilized to differentiate Enterobacter sakazakii from other enteric pathogens based on pigment production linked to enzyme activity. The study demonstrated that colonies producing a blue color were indicative of α-D-glucosidase activity, facilitating rapid identification in clinical settings .

Study 2: Identification of Escherichia coli

A novel chromogenic medium containing X-Glc was developed for the rapid identification of E. coli in shellfish and wastewater samples. The study reported that out of 1,025 presumptively positive colonies, those that turned blue were confirmed as E. coli , underscoring the specificity and reliability of X-Glc as a diagnostic tool .

Q & A

Basic Research Questions

Q. What are the primary applications of 5-Bromo-4-chloro-3-indolyl α-D-glucopyranoside in enzymatic assays?

This compound is widely used as a chromogenic substrate for detecting α-D-glucosidase activity in microbiological and biochemical assays. Upon enzymatic cleavage, it releases an insoluble indigo derivative, producing a blue-green precipitate. It is critical in selective media for pathogen detection (e.g., Cronobacter spp. in food samples) . Methodologically, combine it with inhibitors like sodium deoxycholate to suppress Gram-positive bacteria and optimize pH (4.0–6.0) and temperature (20–37°C) based on target enzyme kinetics .

Q. How should researchers prepare stock solutions to ensure substrate stability?

Dissolve the compound in dimethylformamide (DMF) at 20 mg/mL, as its solubility in aqueous buffers is limited. Store aliquots at -20°C under inert gas (e.g., argon) to prevent oxidation. Avoid repeated freeze-thaw cycles, which degrade the glycosidic bond . Pre-warm solutions to assay temperature before use to minimize crystallization artifacts.

Q. What analytical methods validate the purity and structural integrity of this substrate?

Use HPLC with a C18 column (UV detection at 254 nm) to confirm >98% purity . Specific rotation ([α]D) should range between -60° and -72° (c=1 in DMF) to verify stereochemical integrity . For advanced characterization, employ 1^1H-NMR (e.g., δ 7.49 ppm for indole protons) and mass spectrometry (calculated [M+Na]+^+: 431.58) .

Advanced Research Questions

Q. How can researchers resolve contradictions in enzymatic activity data when using this substrate?

Inconsistent results may arise from:

  • Substrate degradation : Check storage conditions; exposure to light, heat, or moisture hydrolyzes the glycosidic bond. Re-test purity via HPLC .
  • Inhibitor interference : Sodium thiosulfate (used in media) can chelate metal cofactors required for some glucosidases. Titrate inhibitor concentrations and include metal ion supplements (e.g., Mg2+^{2+}) .
  • pH/temperature drift : Calibrate buffers and incubators rigorously. For example, α-D-glucosidase activity drops sharply below pH 3.5 .

Q. What synthetic strategies optimize the yield of 5-Bromo-4-chloro-3-indolyl α-D-glucopyranoside?

A validated protocol involves:

  • Glycosylation : React 5-bromo-4-chloro-indole with peracetylated α-D-glucopyranosyl bromide under Koenigs-Knorr conditions (Ag2_2O catalyst, anhydrous DCM) .
  • Deprotection : Treat with aqueous K2_2CO3_3/TBAHS (tetrabutylammonium hydrogen sulfate) to remove acetyl groups.
  • Purification : Use silica gel chromatography (hexane:acetone, 3:7) to isolate the product with >46% yield . Monitor reaction progress via TLC (Rf_f = 0.39 in hexane:acetone 1:1).

Q. How does this substrate compare to analogs (e.g., β-D-galactopyranoside) in specificity studies?

Parameter α-D-Glucopyranoside β-D-Galactopyranoside
Enzyme Target α-glucosidaseβ-galactosidase
Detection Sensitivity 0.15 µg/mL in media 0.1 µg/mL
Kinetic Constant (Km_m) 0.8 mM (model enzymes)0.5 mM
Storage Stability -20°C, inert gas -20°C, desiccated

α-D-glucopyranoside exhibits higher specificity for glucosidases but lower solubility than β-galactosidase substrates. Use orthogonal substrates (e.g., X-Gal) in multiplex assays to reduce cross-reactivity .

Q. What are the critical considerations for using this substrate in histochemical staining?

  • Fixation : Avoid aldehydes (e.g., glutaraldehyde), which denature enzymes. Use acetone or methanol fixation for tissue sections.
  • Counterstains : Pair with eosin (0.1% w/v) to contrast indigo precipitates.
  • Kinetic Control : Limit incubation to 5–10 minutes to prevent background precipitation .

Q. Methodological Troubleshooting

Q. Why might the substrate fail to produce a chromogenic signal despite enzyme presence?

  • Enzyme inhibition : Test activity with a fluorogenic backup substrate (e.g., 4-methylumbelliferyl glucoside).
  • Substrate oxidation : Freshly prepare solutions with antioxidants (e.g., 1 mM DTT).
  • Incorrect stereochemistry : Verify the α-anomer configuration via specific rotation; β-anomers are inactive .

Q. How can researchers adapt this substrate for fluorescence-based assays?

Synthesize a dual-functional probe by conjugating the indolyl group with a fluorophore (e.g., Cy3) via a cleavable linker. Enzymatic hydrolysis releases the fluorophore, enabling real-time quantification (Ex/Em: 550/570 nm). Validate using stopped-flow kinetics to measure turnover rates .

Properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrClNO6/c15-5-1-2-6-9(10(5)16)7(3-17-6)22-14-13(21)12(20)11(19)8(4-18)23-14/h1-3,8,11-14,17-21H,4H2/t8-,11-,12+,13-,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPIFSICVWOWJMJ-HRNXZZBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NC=C2OC3C(C(C(C(O3)CO)O)O)O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C2=C1NC=C2O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrClNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370036
Record name 5-Bromo-4-chloro-1H-indol-3-yl alpha-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108789-36-2
Record name 5-Bromo-4-chloro-1H-indol-3-yl alpha-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

5-Bromo-4-chloro-3-indolyl a-D-glucopyranoside
5-Bromo-4-chloro-3-indolyl a-D-glucopyranoside
5-Bromo-4-chloro-3-indolyl a-D-glucopyranoside
5-Bromo-4-chloro-3-indolyl a-D-glucopyranoside
5-Bromo-4-chloro-3-indolyl a-D-glucopyranoside
5-Bromo-4-chloro-3-indolyl a-D-glucopyranoside

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